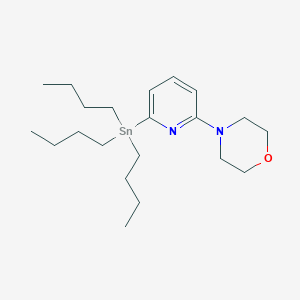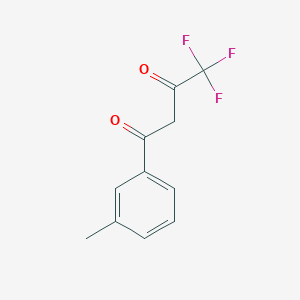
3-(4-Chlorophényl)pipéridine
Vue d'ensemble
Description
“3-(4-Chlorophenyl)piperidine” is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is a part of a class of molecules known as piperidines .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, has attracted the attention of organic and medicinal chemists due to their various biological activities . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)piperidine” consists of a six-membered piperidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a chlorine atom at the 4-position .
Chemical Reactions Analysis
Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been found to participate in various chemical reactions. For instance, they have been used in the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)piperidine” is a solid compound . Its InChI code is "1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2" .
Applications De Recherche Scientifique
Applications antidiabétiques
Les composés pipéridiniques ont été trouvés pour réduire les niveaux de glucose dans le sang, ce qui peut être bénéfique dans le traitement et la prévention de troubles tels que l'hyperglycémie, le diabète de type 1, le diabète lié à l'obésité, la dyslipidémie diabétique, l'hypertriglycéridémie, la résistance à l'insuline, l'intolérance au glucose, l'hyperlipidémie, les maladies cardiovasculaires et l'hypertension .
Activité antimicrobienne
Certains dérivés de la pipéridine présentent une activité antibactérienne contre diverses souches comme Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megaterium, et une activité antifongique contre Aspergillus niger et Aspergillus flavus .
Agents anticancéreux
Des composés intégrant la pipéridine ont été synthétisés avec une activité significative sur les lignées cellulaires cancéreuses résistantes aux androgènes (ARPC), indiquant des applications potentielles dans le traitement du cancer .
Propriétés chimiques et disponibilité
La 3-(4-chlorophényl)pipéridine est disponible à des fins de recherche et de développement, ses propriétés chimiques et ses documents connexes étant accessibles par le biais de fournisseurs tels que MilliporeSigma .
Effets antiprolifératifs et antimetastatiques
Les alcaloïdes de la pipéridine isolés d'herbes naturelles ont montré des effets antiprolifératifs et antimetastatiques sur divers types de cancers, in vitro et in vivo .
Synthèse et réactions chimiques
La littérature scientifique récente s'est concentrée sur la synthèse et les réactions conduisant à divers dérivés de la pipéridine, mettant en évidence la polyvalence du composé dans la synthèse chimique .
Safety and Hazards
Safety information for “3-(4-Chlorophenyl)piperidine” indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Orientations Futures
Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been proposed to treat cognitive disorders . They have been found to improve consolidation processes in the fear condition task . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
The primary target of 3-(4-Chlorophenyl)piperidine is the histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release in the brain .
Mode of Action
3-(4-Chlorophenyl)piperidine acts as an antagonist/inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . This interaction with the H3 receptor increases the synthesis and release of histamine .
Biochemical Pathways
The interaction of 3-(4-Chlorophenyl)piperidine with the H3 receptor affects the histaminergic pathway. Normally, when synaptic histamine levels are high, histamine binds to H3 autoreceptors to inhibit further synthesis and release of histamine in the brain . By blocking these autoreceptors, 3-(4-chlorophenyl)piperidine enhances the activity of histaminergic neurons, thereby increasing the signaling of histamine and other neurotransmitters in the brain .
Pharmacokinetics
It’s important to note that the risk of qt prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of similar compounds .
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)piperidine’s action are primarily related to its impact on histamine signaling. By enhancing histaminergic neuron activity, it increases communication to neurons in brain regions important for sleep and wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenyl)piperidine. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation . Additionally, the compound’s action may be influenced by the patient’s hepatic or renal function, as these can affect the compound’s concentration in the body .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKIKPTKUQMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606126 | |
| Record name | 3-(4-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55989-13-4 | |
| Record name | 3-(4-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



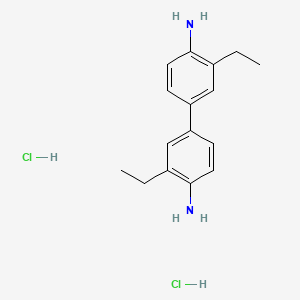
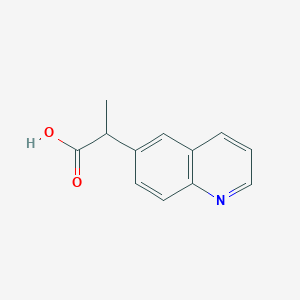

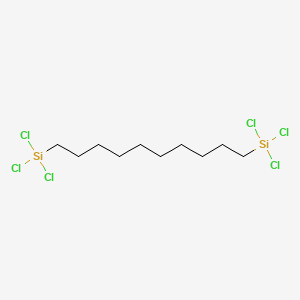
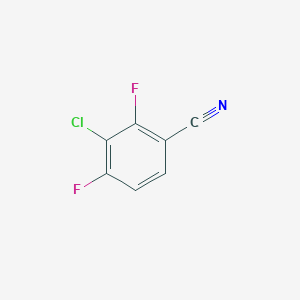



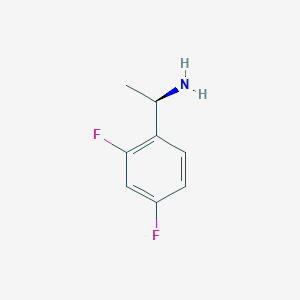
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)

